Methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate
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Description
Synthesis Analysis
Isoquinolines, which are structurally similar to the compound , are an important class of natural alkaloids that demonstrate a wide range of biological activities . Various methods for the efficient synthesis of isoquinoline and its derivatives have been developed over the years . For instance, Gabriel and Colman proposed a method in 1900 that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis
Isoquinolines are nitrogen-containing heterocyclic compounds, considered as important components of many biologically active products due to their diverse structures . They are structurally complex heterocyclic compounds characterized by a wide range of biological activities .Future Directions
The development of new methods for the efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This suggests that there is ongoing interest in this field, and future research may yield more information about “Methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate” and similar compounds.
Properties
IUPAC Name |
methyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10(14)11(12)5-2-3-8-7-13-6-4-9(8)11/h4,6-7H,2-3,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQEICVXDKPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC2=C1C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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